molecular formula C17H26N2O3 B13940548 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester

3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester

Cat. No.: B13940548
M. Wt: 306.4 g/mol
InChI Key: XRKMEAGBLSAHAA-UHFFFAOYSA-N
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Description

3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an N-hydroxycarbamimidoyl group, a propionic acid moiety, and a tert-butyl ester group. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Free carboxylic acid.

Scientific Research Applications

3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester involves its interaction with specific molecular targets. The N-hydroxycarbamimidoyl group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its utility as a building block in complex molecule synthesis make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 3-[2-ethyl-4-(N'-hydroxycarbamimidoyl)-6-methylphenyl]propanoate

InChI

InChI=1S/C17H26N2O3/c1-6-12-10-13(16(18)19-21)9-11(2)14(12)7-8-15(20)22-17(3,4)5/h9-10,21H,6-8H2,1-5H3,(H2,18,19)

InChI Key

XRKMEAGBLSAHAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=NO)N)C)CCC(=O)OC(C)(C)C

Origin of Product

United States

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